molecular formula C17H25ClN2O3 B1682904 Tilisolol hydrochloride CAS No. 62774-96-3

Tilisolol hydrochloride

Cat. No.: B1682904
CAS No.: 62774-96-3
M. Wt: 340.8 g/mol
InChI Key: SGPGESCZOCHFCL-UHFFFAOYSA-N
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Description

Tilisolol hydrochloride is a pharmaceutical compound primarily known for its beta-blocking properties. It is used in the treatment of hypertension and certain cardiac conditions. As a beta-adrenergic receptor antagonist, it inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors, which are found in various tissues throughout the body, including the heart, lungs, and blood vessels .

Mechanism of Action

Mode of Action

Tilisolol hydrochloride acts as a β-adrenoceptor antagonist . This means it binds to β-adrenoceptors, blocking them from being activated by adrenaline and noradrenaline, the body’s natural stimulants . This interaction results in a decrease in heart rate and blood pressure .

Biochemical Pathways

This compound affects the neuroactive ligand-receptor interaction pathway and the adrenergic signaling in cardiomyocytes pathway . By blocking β-adrenoceptors, this compound inhibits the normal signaling processes of these pathways, leading to its therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, this compound shows a biexponential curve in its concentration-time profile . This suggests that the drug undergoes a two-compartment model of distribution, with rapid distribution to tissues followed by a slower elimination phase

Result of Action

The primary result of this compound’s action is the dilation of coronary arteries . This is achieved through an ATP-sensitive K+ channel opening mechanism . The dilation of coronary arteries improves blood flow to the heart muscle, reducing the risk of angina (chest pain) and other cardiovascular complications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. One study found that the vasodilatory effect of this compound on the coronary circulation was suppressed by glibenclamide, an ATP-sensitive K+ channel blocker . This suggests that the efficacy of this compound can be influenced by the presence of other medications in the body .

Preparation Methods

The synthesis of tilisolol hydrochloride involves several steps. The methanolysis of phthalic anhydride gives methyl hydrogen phthalate. This undergoes Schotten-Baumann amidation with methyl sarcosinate to form methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate. Intramolecular lactamization with sodium methoxide affords methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate. Lye saponification followed by decarboxylation gives 4-hydroxy-2-methylisoquinolin-1(2H)-one. Treatment with epichlorhydrin in the presence of base leads to 2-methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one. Finally, opening of the oxirane ring with tert-butylamine completes the synthesis of tilisolol .

Chemical Reactions Analysis

Tilisolol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate this reaction.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tilisolol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with various receptors.

    Biology: It is used to study the effects of beta-blockers on biological systems, including their impact on heart rate and blood pressure.

    Medicine: It is used in the treatment of hypertension and certain cardiac conditions.

    Industry: It is used in the pharmaceutical industry for the production of beta-blocker medications.

Comparison with Similar Compounds

Tilisolol hydrochloride can be compared with other beta-blockers such as propranolol and arotinolol. Unlike traditional beta-blockers, this compound has a dual mechanism of action, including both beta-blockade and vasodilation. This makes it more effective in reducing blood pressure and provides a broader therapeutic scope. Similar compounds include:

This compound’s unique combination of beta-blockade and vasodilation sets it apart from other beta-blockers, making it a valuable therapeutic agent in the treatment of hypertension and cardiac conditions.

Biological Activity

Tilisolol hydrochloride is a non-selective beta-adrenergic antagonist with notable vasodilatory properties. It is primarily utilized in the management of hypertension and certain cardiac arrhythmias. This article delves into the biological activity of this compound, examining its mechanisms, effects on vascular systems, and relevant case studies.

Tilisolol exerts its pharmacological effects through several mechanisms:

  • Beta-Adrenergic Blockade : As a beta-blocker, tilisolol inhibits the action of catecholamines on beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action is beneficial in managing conditions like hypertension and arrhythmias .
  • Vasodilatory Effects : Recent studies indicate that tilisolol has a unique ability to induce vasodilation via ATP-sensitive potassium (K+) channels. In a study involving canine models, tilisolol administered intravenously demonstrated a dose-dependent decrease in coronary vascular resistance (CVR) without significantly affecting coronary artery diameter at lower doses. However, at higher doses (8 mg/kg), it significantly increased coronary artery diameter .

Comparative Efficacy

To better understand the efficacy of tilisolol compared to other beta-blockers, we can examine its effects alongside propranolol and arotinolol:

Drug Dosage (mg/kg) Effect on Coronary Diameter Effect on CVR
Tilisolol 2No significant changeDecreased
8Increased (1.00 ± 0.15%)Decreased
Propranolol 1DecreasedIncreased
Arotinolol 0.25DecreasedIncreased

This table illustrates that while propranolol and arotinolol decreased coronary diameter and increased CVR, tilisolol exhibited a unique profile by decreasing CVR without compromising coronary diameter at lower doses .

Clinical Studies

Several clinical studies have evaluated the biological activity of tilisolol:

  • Vasodilating Effects in Humans : A study assessed the impact of tilisolol on forearm blood flow and vascular resistance. Unlike propranolol, which reduced blood flow significantly, tilisolol did not alter resting forearm blood flow or vascular resistance, suggesting its vasodilatory effects may be more pronounced in coronary circulation rather than systemic circulation .
  • Cardiovascular Effects : Another clinical evaluation indicated that tilisolol did not increase mortality or adversely affect fetal growth in pregnant subjects, highlighting its safety profile during gestation .
  • Long-term Efficacy : A longitudinal study demonstrated that patients treated with tilisolol showed sustained reductions in blood pressure over extended periods without significant adverse effects compared to other beta-blockers .

Properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15;/h5-8,10,12,18,20H,9,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPGESCZOCHFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021350
Record name Tilisolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62774-96-3
Record name 1(2H)-Isoquinolinone, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62774-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilisolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILISOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW02T8UTIN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of tilisolol hydrochloride?

A1: this compound functions as an adenosine 5′-diphosphate (ADP)-dependent ATP-sensitive potassium channel (KATP channel) opener. [, , ] Unlike other KATP channel openers like levcromakalim and pinacidil, this compound requires the presence of ADP to activate these channels effectively. [] This activation leads to vasorelaxation and hypotensive effects. [, , ]

Q2: How does the vasodilatory effect of this compound differ from other beta-blockers like propranolol?

A2: Unlike propranolol, which can cause peripheral vasoconstriction, this compound lowers blood pressure and heart rate without causing this side effect. [, ] This difference stems from this compound's unique KATP channel opening mechanism. [, ]

Q3: What role does glibenclamide play in understanding the action of this compound?

A3: Glibenclamide, a specific KATP channel antagonist, has been instrumental in elucidating the mechanism of action of this compound. Studies have shown that glibenclamide can antagonize the hypotensive effects of this compound, suggesting that these effects are indeed mediated by KATP channel opening. []

Q4: Has this compound demonstrated any potential for adverse effects?

A4: While this compound exhibits a favorable vasodilatory profile compared to some other beta-blockers, there have been reports of photosensitivity reactions associated with its use. [, ] Further research is needed to fully characterize the nature and incidence of these reactions.

Q5: Are there any known structural analogs of this compound, and how do their activities compare?

A5: While the provided research does not delve into specific structural analogs, it highlights the distinct mechanisms of KATP channel opening exhibited by this compound, nicorandil, levcromakalim, and pinacidil. [] This suggests opportunities for structure-activity relationship studies to further explore the impact of structural modifications on activity and selectivity. []

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